4-Ethyl-4-methylazepane
Overview
Description
4-Ethyl-4-methylazepane is an organic compound with the molecular formula C9H19N It is a seven-membered heterocyclic amine, characterized by the presence of an ethyl and a methyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 4-ethyl-4-methylazepane can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethyl-4-methylhexan-1-amine with a suitable cyclizing agent can yield this compound. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
4-Ethyl-4-methylazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of catalysts or specific reagents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethyl-4-methylazepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 4-ethyl-4-methylazepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing biochemical pathways. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparison with Similar Compounds
4-Ethyl-4-methylazepane can be compared to other similar compounds, such as:
4-Methylazepane: Lacks the ethyl group, resulting in different chemical properties and reactivity.
4-Ethylazepane: Lacks the methyl group, which also affects its chemical behavior.
Azepane: The parent compound without any substituents, serving as a baseline for comparison.
Properties
IUPAC Name |
4-ethyl-4-methylazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-9(2)5-4-7-10-8-6-9/h10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGRDGNCWCJLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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